
3-Iodo-2,5,6-trimethylpyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
3-Iodo-2,5,6-trimethylpyridin-4-ol serves as a crucial intermediate in various chemical reactions and syntheses, showcasing its versatility in organic chemistry. For instance, its unexpected transformation during the synthesis of functionalized 5-iodopyridine derivatives highlights the compound's reactivity. When reacted with iodine under specific conditions, it leads to the formation of iodo[1,3]dioxolo[4,5-c]pyridines, facilitated by a radical process known as the Hofmann–Löffler–Freytag reaction. This reaction pathway opens avenues for the development of pyridine-containing macrocycles, despite challenges in achieving cyclotrimerization under various conditions (Lechel et al., 2012).
Photophysical Properties
The exploration of iodinated 4,4′-bipyridines has uncovered their potential as new transthyretin (TTR) fibrillogenesis inhibitors, showcasing the impact of this compound derivatives in medical research. The rational design and synthesis of these compounds, including their enantioseparation and evaluation against amyloid fibril formation, emphasize the importance of the iodine atom's presence for their activity. This research demonstrates the compound's role in developing inhibitors for amyloid diseases, supported by in silico docking studies to explore binding modes (Dessì et al., 2020).
Anticancer and Antiangiogenic Activities
Studies have shown that derivatives of this compound, such as 6-amido-2,4,5-trimethylpyridin-3-ols, exhibit significant antiangiogenic and antitumor activities. These compounds, despite not being potent antioxidants due to the amido group's electron-donating effect, displayed higher antiangiogenic activities and better antitumor activities in the chick embryo chorioallantoic membrane (CAM) assay compared to known controls. This suggests a promising scaffold for novel angiogenesis inhibitors, which could address angiogenesis-related pathologies (Lee et al., 2014).
Photocatalytic Properties
The compound has been implicated in the synthesis and characterization of iodoplumbate hybrids, which are significant for their photocatalytic activities under visible light. By varying the pH values, researchers have synthesized novel inorganic-organic iodoplumbate hybrids with potential semiconductive performances. These hybrids feature adjustable structural variations and narrow energy gaps, resulting in efficient photocatalytic activity. This illustrates the utility of this compound derivatives in developing new materials for environmental remediation and energy applications (Li et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-iodo-2,5,6-trimethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-4-5(2)10-6(3)7(9)8(4)11/h1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOHZDPLIOMDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C(C1=O)I)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

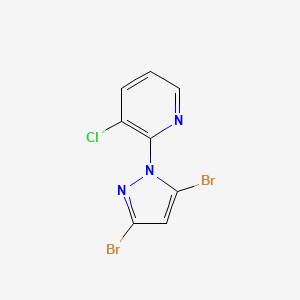
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylbutan-1-one](/img/structure/B2803655.png)
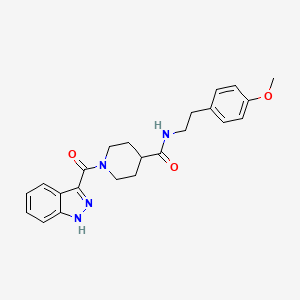
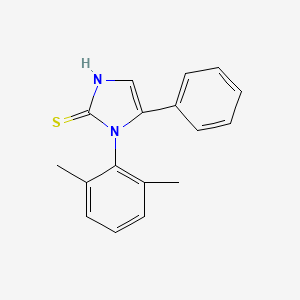
![N-(2-Amino-2-oxoethyl)-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2803659.png)

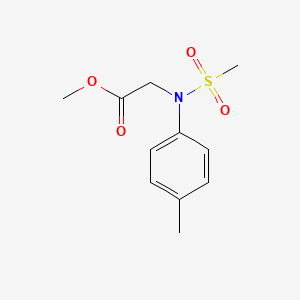

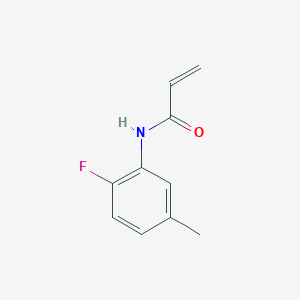
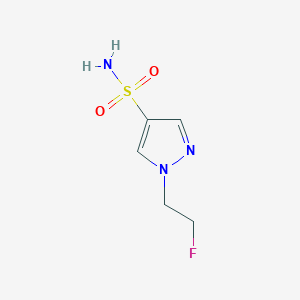

![5-(4-Chlorobenzoyl)-3,6-dimethyl-7-phenylimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2803671.png)
![(4-Methoxyphenyl)-[(2-phenyl-1,3-oxazol-4-yl)methyl]cyanamide](/img/structure/B2803672.png)
![2-Chloro-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylacetamide](/img/structure/B2803673.png)